molecular formula C13H23BrN2O4 B2787442 Di-tert-butyl 4-bromopyrazolidine-1,2-dicarboxylate CAS No. 2177263-94-2

Di-tert-butyl 4-bromopyrazolidine-1,2-dicarboxylate

Cat. No.: B2787442
CAS No.: 2177263-94-2
M. Wt: 351.241
InChI Key: GGVJRPVUHDIOEH-UHFFFAOYSA-N
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Description

Di-tert-butyl 4-bromopyrazolidine-1,2-dicarboxylate (CAS: 2177263-94-2) is a brominated pyrazolidine derivative protected by two tert-butoxycarbonyl (Boc) groups. With a molecular weight of 351.24 g/mol and a purity of 97%, it serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals . The compound features a pyrazolidine core substituted with a bromine atom at the 4-position, enhancing its reactivity for subsequent nucleophilic substitutions or cross-coupling reactions. Its synthesis typically involves Boc-protected hydrazine derivatives reacting with brominated electrophiles under controlled conditions, as seen in methodologies for analogous hydrazides .

Properties

IUPAC Name

ditert-butyl 4-bromopyrazolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BrN2O4/c1-12(2,3)19-10(17)15-7-9(14)8-16(15)11(18)20-13(4,5)6/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVJRPVUHDIOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN1C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolidine Derivatives with Aromatic Substituents

  • Di-tert-butyl 3-phenylpyrazolidine-1,2-dicarboxylate

    • Structure : A phenyl group replaces the bromine at the 3-position.
    • Synthesis : Prepared via BF3·Et2O-mediated reduction of a hydroxyl intermediate, yielding 68% as an oil .
    • Reactivity : The phenyl group directs electrophilic aromatic substitution, contrasting with the bromine’s propensity for SN2 reactions in the target compound.
  • Di-tert-butyl 3-(4-cyanophenyl)-5-hydroxypyrazolidine-1,2-dicarboxylate Structure: Features a 4-cyanophenyl group at C3 and a hydroxyl group at C3. Synthesis: Achieved via organocatalytic aza-Michael/hemiacetal reactions (68% yield) . Applications: The hydroxyl and cyano groups enable hydrogen bonding and nitrile-based transformations, diverging from the bromine’s role in cross-coupling .

Pyrrolidine Dicarboxylates

  • Di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate Structure: A fluorinated pyrrolidine (5-membered ring vs. pyrazolidine’s 6-membered). Synthesis: Fluorination via morpholinosulfur trifluoride (57% yield) . Utility: Used in PET imaging agents; the smaller ring size and fluorine atom influence conformational stability compared to brominated pyrazolidines .
  • (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate Structure: Contains a ketone at C3.

Triazolidine and Boron-Containing Analogs

  • Di-tert-butyl 3-(MIDA-boryl)-5-oxo-1,2,4-triazolidine-1,2-dicarboxylate (6f)
    • Structure : Incorporates a MIDA-boryl group and a triazolidine core.
    • Physical Properties : Solid (m.p. 172–177°C), contrasting with the target compound’s likely liquid state (based on analogs like ).
    • Applications : Boron functionality suits Suzuki-Miyaura couplings, whereas bromine facilitates Ullmann or Buchwald-Hartwig reactions .

Comparative Data Tables

Table 2: Reactivity and Functional Group Comparison

Compound Key Functional Group Reactivity Profile
Di-tert-butyl 4-bromopyrazolidine-1,2-dicarboxylate C-Br bond Nucleophilic substitution, cross-coupling
Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate C=O Keto-enol tautomerism, reductions
Di-tert-butyl 3-(4-cyanophenyl)-5-hydroxypyrazolidine-1,2-dicarboxylate -CN, -OH Hydrogen bonding, nitrile-azide cycloadditions
Di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate C-F bond 18F radiolabeling, conformational restriction

Discussion of Key Differences

  • Steric and Electronic Effects : The bromine atom in the target compound increases steric bulk and polarizability compared to smaller substituents (e.g., F, OH), enhancing its leaving-group ability .
  • Synthetic Flexibility: Bromine allows for versatile derivatization (e.g., Suzuki couplings), whereas MIDA-boryl or cyano groups enable orthogonal reactivity .
  • Thermal Stability : Solid triazolidine derivatives (e.g., 6f, m.p. 172–177°C) exhibit higher thermal stability than liquid pyrazolidines, impacting storage and handling .

Q & A

Q. What are the common synthetic routes for preparing Di-tert-butyl 4-bromopyrazolidine-1,2-dicarboxylate?

The synthesis typically involves multi-step reactions, such as the introduction of bromine to a pyrazolidine precursor. For example, tert-butyl ester groups can be introduced via reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane (DCM) or acetonitrile (MeCN). Subsequent bromination may employ N-bromosuccinimide (NBS) or bromine sources under controlled temperatures (0–25°C) to avoid over-substitution . Purification often involves column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound characterized to confirm its structure and purity?

Characterization relies on spectroscopic methods:

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of tert-butyl groups (δ ~1.4 ppm for 1H^1H, δ ~80 ppm for 13C^{13}C) and the bromine substituent’s electronic effects on adjacent protons.
  • HRMS : High-resolution mass spectrometry verifies the molecular ion peak (e.g., [M+Na]+^+ at m/z 373.24 for C14H _{14}H _{23}BrNBrN _2OO _4 $) .
  • Melting Point : Reported melting ranges (e.g., 155–158°C for analogous compounds) help assess purity .

Q. What precautions are necessary for handling this compound?

The compound may pose hazards such as skin/eye irritation (H315, H319) and toxicity if ingested (H302). Use personal protective equipment (PPE), work in a fume hood, and store at 2–8°C in sealed containers to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during bromination?

Regioselectivity is influenced by steric and electronic factors. For example:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may favor bromination at less hindered positions by stabilizing transition states.
  • Catalysts : Lewis acids like FeCl3_3 can direct bromine to specific sites via coordination with the pyrazolidine ring.
  • Temperature : Lower temperatures (e.g., −78°C) reduce side reactions, as seen in analogous pyrrolidine brominations .

Q. How do stereochemical variations in the pyrazolidine ring impact reactivity?

The (R)- or (S)-configuration of the pyrazolidine ring affects bromine’s spatial orientation, influencing nucleophilic substitution kinetics. For example, (2S,4R)-diastereomers may exhibit faster SN2 reactions due to reduced steric hindrance compared to (2R,4S)-isomers. Chiral HPLC or X-ray crystallography can resolve such stereochemical nuances .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies often arise from impurities or polymorphic forms. Recrystallization in mixed solvents (e.g., hexane/ethyl acetate) can isolate the pure polymorph. Differential Scanning Calorimetry (DSC) and powder XRD further characterize crystalline forms .

Q. How is computational modeling used to predict this compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations predict bromine’s leaving-group ability in Suzuki-Miyaura couplings. For instance, the C-Br bond dissociation energy (BDE) in the pyrazolidine ring (~65 kcal/mol) suggests compatibility with Pd(0) catalysts under mild conditions .

Methodological Insights

Q. What analytical techniques differentiate between brominated and non-brominated analogs?

  • IR Spectroscopy : Bromine’s presence is indicated by C-Br stretching vibrations (~550–600 cm1^{-1}).
  • Mass Spectrometry : Isotopic peaks (1:1 ratio for 79Br^{79}Br and 81Br^{81}Br) at m/z 351.24 and 353.24 confirm bromine incorporation .

Q. How can reaction yields be improved in multi-step syntheses?

  • Stepwise Monitoring : Use TLC or in-situ IR to track intermediates and optimize reaction times.
  • Protecting Groups : Tert-butyl esters (Boc) stabilize the pyrazolidine ring during bromination, preventing ring-opening side reactions .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Scale-up requires solvent recycling (e.g., DCM recovery via distillation) and continuous flow reactors to maintain reaction control. Industrial-scale purification may employ simulated moving bed (SMB) chromatography for cost efficiency .

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